[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid
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Overview
Description
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group, an ethylfuran group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethylfuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid: Similar in structure but contains a thienyl group instead of an ethylfuran group.
[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic acid: Contains a methylenebutyryl group instead of an ethylfuran group.
Uniqueness
The presence of the ethylfuran group in [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid imparts unique chemical properties and reactivity compared to its analogs
Properties
CAS No. |
139519-94-1 |
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Molecular Formula |
C14H12Cl2O4 |
Molecular Weight |
315.1 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H12Cl2O4/c1-2-8-5-6-19-14(8)9-3-4-10(13(16)12(9)15)20-7-11(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
InChI Key |
LZAAOCDZVRZIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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